3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups such as a fluorobenzyl ether and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Introduction of the Fluorobenzyl Ether Group: This step involves the reaction of the triazole intermediate with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyridine ring, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl ether group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(2′-fluorobenzyloxy)phenylboronic acid: Shares the fluorobenzyl ether group but differs in the presence of a boronic acid group instead of the triazolopyridine structure.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Contains a similar triazole ring but differs in the overall structure and functional groups.
Uniqueness
3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to its combination of a triazole ring fused to a pyridine ring, along with the presence of both a fluorobenzyl ether and a trifluoromethyl group
Properties
Molecular Formula |
C20H13F4N3O |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-[4-[(2-fluorophenyl)methoxy]phenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C20H13F4N3O/c21-17-4-2-1-3-14(17)12-28-16-8-5-13(6-9-16)19-26-25-18-10-7-15(11-27(18)19)20(22,23)24/h1-11H,12H2 |
InChI Key |
MIAYQNNFUSFDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NN=C4N3C=C(C=C4)C(F)(F)F)F |
Origin of Product |
United States |
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